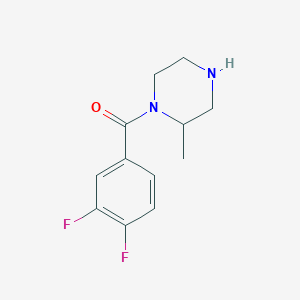

1-(3,4-Difluorobenzoyl)-2-methylpiperazine

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The investigation of novel chemical entities often builds upon well-established structural frameworks known to confer favorable biological and pharmaceutical properties. The structure of 1-(3,4-Difluorobenzoyl)-2-methylpiperazine is a prime example, combining the privileged piperazine scaffold with a strategically fluorinated benzoyl group.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in drug design and discovery. nih.gov It is often referred to as a "privileged scaffold" because its structure is recurrent in drugs active against various biological targets. nih.govtandfonline.com The widespread use of the piperazine moiety is attributed to its unique physicochemical and structural properties. nih.govtandfonline.com

Key characteristics that make the piperazine scaffold valuable in medicinal chemistry include:

Physicochemical Properties : The two nitrogen atoms can be functionalized, allowing for fine-tuning of properties like solubility, basicity (pKa), and lipophilicity. nih.govtandfonline.com This modulation is crucial for optimizing a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

Chemical Reactivity and Versatility : The piperazine ring is a versatile building block in synthesis. researchgate.net Its nitrogen atoms can be readily substituted, enabling its use as a linker between different pharmacophores or as a scaffold to orient functional groups for optimal interaction with a biological target. tandfonline.comnih.gov

Biological Activity : Piperazine derivatives have demonstrated a vast range of pharmacological activities. nih.govingentaconnect.com Initially recognized for its anthelmintic properties in the 1950s, the piperazine core is now found in drugs for numerous therapeutic areas. researchgate.net

The adaptability of the piperazine ring has led to its incorporation into a multitude of FDA-approved drugs, highlighting its significance in pharmaceutical development. tandfonline.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

| Drug Name | Therapeutic Area | Function of Piperazine Moiety |

|---|---|---|

| Ciprofloxacin | Antibacterial | Part of the key pharmacophore, contributing to bacterial DNA gyrase inhibition. researchgate.net |

| Itraconazole | Antifungal | A linker connecting different aromatic sections of the molecule. researchgate.net |

| Prazosin | Antihypertensive | Connects the quinazoline (B50416) ring to the acyl group, crucial for alpha-1 adrenergic receptor blockade. researchgate.net |

| Fluphenazine | Antipsychotic | Serves as a linker and contributes to the required basicity for dopamine (B1211576) receptor interaction. researchgate.net |

| Indinavir | Anti-HIV | Forms part of the backbone, orienting groups for binding to HIV-1 protease. researchgate.net |

| Avapritinib | Anticancer (Kinase Inhibitor) | Acts as a central scaffold connecting two different aryl heterocycles. nih.gov |

The attachment of a fluorobenzoyl group to the piperazine scaffold, as seen in this compound, is a deliberate strategy employed by medicinal chemists to enhance molecular properties. The incorporation of fluorine into drug candidates has become a powerful tool in modern drug discovery, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. nih.govcas.cnalfa-chemistry.com

The rationale for introducing fluorine is multifaceted:

Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.govacs.org Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this process, thereby increasing the molecule's metabolic stability and prolonging its half-life in the body. tandfonline.comchemrxiv.org

Altered Physicochemical Properties : As the most electronegative element, fluorine's introduction can significantly alter a molecule's electron distribution. tandfonline.com This can lower the basicity (pKa) of nearby amines, like those in the piperazine ring, which can improve cell membrane permeability and bioavailability. tandfonline.com Fluorination can also modulate lipophilicity, which affects how a drug is absorbed and distributed. alfa-chemistry.com

Enhanced Binding Affinity : Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. tandfonline.com This can lead to improved binding affinity and potency of the drug candidate. The strategic placement of fluorine on an aromatic ring, such as the 3,4-difluoro substitution, can influence the electronic nature of the ring and its interactions with receptor sites. nih.gov

Research into compounds like 4-(4-fluorobenzyl)piperazin-1-ylmethanone, a tyrosinase inhibitor, has shown that the fluorobenzyl portion is critical for anchoring the ligand to the enzyme's catalytic site, demonstrating the direct role of fluorinated moieties in biological activity. nih.gov The synthesis of various substituted benzoyl piperazines is a common approach in the search for new cytotoxic agents for cancer therapy and other therapeutic targets. mdpi.com

Table 2: General Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Often Increased | The high strength of the C-F bond can block metabolic hydroxylation by cytochrome P450 enzymes. nih.govacs.org |

| Lipophilicity | Can Increase or Decrease | A single fluorine may slightly increase lipophilicity, while groups like CF3 significantly increase it. This affects solubility and membrane permeability. acs.org |

| Basicity (pKa) | Generally Decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of nearby functional groups, which can enhance oral absorption. tandfonline.com |

| Binding Affinity | Can be Enhanced | Fluorine can form unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, improving potency. tandfonline.com |

| Conformation | Can be Influenced | Fluorine substitution can alter the preferred conformation of a molecule, potentially pre-organizing it for a better fit with its biological target. acs.org |

Historical Perspective of Fluorinated Piperazine Derivatives in Scientific Inquiry

The scientific investigation of fluorinated piperazine derivatives represents the convergence of two distinct yet parallel streams of pharmaceutical research that gained momentum in the mid-20th century.

The therapeutic potential of the piperazine core was first widely recognized in the 1950s with its application as an anthelmintic agent. researchgate.net This discovery spurred broader research into piperazine-containing molecules, leading to their development for a wide array of medical conditions. nih.gov

Concurrently, the field of organofluorine chemistry began to make a significant impact on medicine. The first fluorinated pharmaceutical, fludrocortisone (B194907) (a synthetic corticosteroid), was brought to market in 1954. nih.gov This was followed by the landmark discovery of the anticancer agent 5-fluorouracil (B62378) in 1957, which solidified the strategy of using fluorine substitution to create effective drugs. acs.org These early successes demonstrated that introducing fluorine could dramatically and beneficially alter the properties of biologically active molecules. tandfonline.com

Throughout the latter half of the 20th century, as synthetic methodologies for both piperazine chemistry and organofluorine chemistry became more sophisticated, researchers began to combine these powerful tools. nih.govmdpi.com Piperazines were explored as scaffolds for central nervous system agents, and fluorination was increasingly used to improve brain penetration and metabolic stability. Some early piperazine-based compounds were evaluated as potential therapeutic agents but never marketed, earning them the description of 'failed pharmaceuticals' which later became templates for new psychoactive substances. unodc.org

The development of modern synthetic techniques, such as nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination, has made the synthesis of complex N-aryl piperazines, including those with fluorinated aromatic rings, more efficient and scalable. nih.gov This has facilitated the exploration of a vast chemical space, leading to the rational design of fluorinated piperazine derivatives for highly specific targets, from kinase inhibitors in oncology to receptor antagonists for neurological disorders. nih.govmdpi.com The study of molecules like this compound is a direct outcome of this historical evolution, leveraging decades of accumulated knowledge in both piperazine and fluorine chemistry.

Properties

IUPAC Name |

(3,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOREGRWBIKMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213623 | |

| Record name | (3,4-Difluorophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240570-47-1 | |

| Record name | (3,4-Difluorophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240570-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Difluorobenzoyl 2 Methylpiperazine

Advanced Synthetic Routes for the Piperazine (B1678402) Core

The 2-methylpiperazine (B152721) scaffold is a foundational component, and its synthesis, particularly in an enantiomerically pure form, is a critical first stage.

Stereoselective Synthesis of 2-Methylpiperazine

Achieving stereoselectivity in the 2-methylpiperazine core is crucial as the biological activity of the final compound can be dependent on a single enantiomer. Several strategies are employed to obtain enantiopure (R)- or (S)-2-methylpiperazine.

One common approach is chiral resolution , where a racemic mixture of 2-methylpiperazine is separated into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as D- or L-tartaric acid. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. google.com

Another powerful strategy is asymmetric synthesis , which builds the chiral center directly. This can be achieved by using chiral starting materials or auxiliaries. For instance, (R)-phenylglycinol can serve as a chiral auxiliary to guide the stereochemical outcome during the formation of the piperazine ring. Other methods include intramolecular Mitsunobu reactions or diastereoselective triflate alkylations to establish the required stereochemistry. researchgate.net A summary of key methods is presented below.

| Method | Description | Key Features |

| Chiral Resolution | Separation of a racemic mixture using a chiral agent (e.g., tartaric acid) to form separable diastereomeric salts. google.com | Relies on differential solubility; applicable for large-scale separation. |

| Asymmetric Synthesis | Building the chiral piperazine from a chiral precursor or with a chiral auxiliary (e.g., (R)-phenylglycinol) to direct stereochemistry. researchgate.net | Creates the desired enantiomer directly, avoiding loss of 50% of the material. |

| Photocatalytic Synthesis | Intramolecular cyclization of precursors like N-(β-hydroxypropyl)ethylenediamine using a semiconductor–zeolite composite catalyst under UV irradiation. iitm.ac.in | A novel, one-step method performed at ambient temperature. iitm.ac.in |

Preparation of Functionalized Piperazine Intermediates

To facilitate the selective introduction of the 3,4-difluorobenzoyl group at the N1 position, the 2-methylpiperazine intermediate is often functionalized with a protecting group. The most common strategy involves the use of a tert-butoxycarbonyl (Boc) group.

The synthesis of (S)-4-N-Boc-2-methylpiperazine, for example, can be achieved by reacting (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) in a solvent such as methanol (B129727). guidechem.com This selectively protects the less sterically hindered N4 nitrogen, leaving the N1 nitrogen available for subsequent acylation. The Boc group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions. mdpi.com This selective protection is a key step to prevent undesired side reactions, such as di-acylation. researchgate.net

Strategies for Introduction of the 3,4-Difluorobenzoyl Moiety

Once the protected 2-methylpiperazine core is prepared, the 3,4-difluorobenzoyl group is introduced via an acylation reaction. There are two primary strategies for this transformation.

The most direct method involves the use of an activated carboxylic acid derivative, typically 3,4-difluorobenzoyl chloride . In this approach, the N-Boc-2-methylpiperazine intermediate is reacted with 3,4-difluorobenzoyl chloride in an inert solvent like dichloromethane (B109758) (DCM), often in the presence of a tertiary amine base such as triethylamine to neutralize the hydrochloric acid byproduct. researchgate.net

An alternative strategy involves the in-situ activation of 3,4-difluorobenzoic acid . Reagents like N,N'-carbonyldiimidazole (CDI) are used for this purpose. wikipedia.org CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with the free amine of the piperazine intermediate to form the desired amide bond. wikipedia.org This method avoids the need to handle acyl chlorides, which can be moisture-sensitive.

Optimized Coupling Reactions and Reaction Conditions

The efficiency of the coupling reaction is highly dependent on the chosen conditions. Optimization of parameters such as solvent, base, temperature, and reaction time is essential for maximizing yield and purity.

When using the acyl chloride method , the reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions. Aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) are preferred.

For the CDI-mediated coupling , the reaction is often performed in two steps within the same pot. First, the carboxylic acid is activated with CDI, usually in THF at room temperature. After the activation is complete, the piperazine derivative is added, and the reaction is allowed to proceed, sometimes with gentle heating (e.g., 20-80 °C).

Below is a table comparing typical conditions for these two primary coupling strategies.

| Parameter | Acyl Chloride Method | CDI-Mediated Coupling |

| Acylating Agent | 3,4-Difluorobenzoyl chloride | 3,4-Difluorobenzoic acid |

| Activating Agent | None (pre-activated) | N,N'-Carbonyldiimidazole (CDI) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Base | Triethylamine, Pyridine | Not typically required |

| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |

| Byproducts | Triethylammonium chloride | Imidazole, CO2 |

Contemporary Approaches to Synthesis of Piperazine-Containing Entities

Modern synthetic chemistry has introduced advanced methodologies for creating structural diversity in piperazine-containing molecules. While the core synthesis of 1-(3,4-difluorobenzoyl)-2-methylpiperazine often relies on traditional acylation, contemporary techniques offer powerful ways to modify the piperazine scaffold itself, particularly through C-H functionalization. nih.govmdpi.com

Visible-light photoredox catalysis has emerged as a transformative tool. acs.orgresearchgate.net This technique allows for the direct functionalization of C-H bonds adjacent to the nitrogen atoms in the piperazine ring under mild conditions. encyclopedia.pub Using photocatalysts like iridium or ruthenium complexes, or even purely organic dyes, an α-amino radical can be generated from an N-protected piperazine. mdpi.comencyclopedia.pub This radical intermediate can then be coupled with a variety of partners, enabling the introduction of aryl, vinyl, or alkyl groups onto the carbon framework of the piperazine ring. nih.govencyclopedia.pub

Other innovative strategies include the Stannyl Amine Protocol (SnAP) and the CarboxyLic Amine Protocol (CLAP) . These methods provide convergent pathways to synthesize C2-substituted piperazines from aldehydes and functionalized diamines, often leveraging photoredox catalysis to generate the key α-aminyl radical for cyclization. mdpi.com These techniques represent the cutting edge of piperazine synthesis, offering access to novel analogues that would be difficult to prepare using classical methods. nih.gov

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum would be expected to show complex signals for the aromatic protons on the difluorobenzoyl ring and distinct signals for the protons on the 2-methylpiperazine (B152721) ring, including the methyl group doublet and the various methylene (B1212753) and methine protons of the piperazine (B1678402) core.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons (showing C-F coupling), and the aliphatic carbons of the piperazine ring.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign which protons are attached to which carbons and to map out the connectivity between adjacent protons, confirming the substitution pattern on both the aromatic and piperazine rings.

High-Resolution Mass Spectrometry (HRMS and LC-MS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula.

HRMS: Would be used to confirm the molecular formula, C₁₂H₁₄F₂N₂O, by measuring the exact mass of the molecular ion (e.g., [M+H]⁺).

LC-MS: This technique couples liquid chromatography with mass spectrometry. It would not only provide the molecular weight but also fragmentation data (MS/MS), which helps in confirming the structure. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 3,4-difluorobenzoyl cation and the 2-methylpiperazine cation. nih.govmdpi.com

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3,4-Difluorobenzoyl)-2-methylpiperazine, the FT-IR spectrum would be expected to show characteristic absorption bands:

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O (amide carbonyl) stretching vibration.

Bands in the 2850-3000 cm⁻¹ region for C-H stretching of the aliphatic methyl and methylene groups on the piperazine ring.

Absorptions around 1100-1300 cm⁻¹ for C-N stretching.

Characteristic bands for the aromatic ring, including C=C stretching around 1500-1600 cm⁻¹ and strong bands for C-F stretching. researchgate.netnist.govresearchgate.net

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugation. The UV-Vis spectrum of this compound would be dominated by the absorption of the 3,4-difluorobenzoyl chromophore. One would expect to see absorption maxima (λ-max) characteristic of a substituted benzoyl system, likely in the range of 240-280 nm . nist.govresearchgate.net

Chromatographic Methods for Compound Purity and Isolation

Chromatography is essential for separating the target compound from impurities and for determining its purity level.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products.

Method: A typical method would likely employ reverse-phase chromatography using a C18 column.

Mobile Phase: A gradient elution system consisting of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be used to achieve good separation. nih.govrjptonline.org

Detection: UV detection would be suitable, with the wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy. nih.gov

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For benzoylpiperazine derivatives, capillary columns with non-polar or medium-polarity stationary phases are often employed to achieve optimal separation.

Table 1: Representative Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | (5%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | Initial Temp: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Injection Volume | 1 µL |

| Expected Retention Time | Not determined experimentally |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for assessing the purity of a compound and monitoring the progress of a chemical reaction. The separation is based on the differential adsorption of the analyte onto a solid stationary phase (typically silica (B1680970) gel) as a liquid mobile phase moves up the plate by capillary action.

For N-aroylpiperazines, silica gel 60 F254 plates are a common choice for the stationary phase. The selection of the mobile phase is critical for achieving good separation. A mixture of a relatively non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (such as methanol (B129727) or acetone) is often used, with the ratio adjusted to optimize the retention factor (Rf) value. The spots can be visualized under UV light at 254 nm. While a specific Rf value for this compound is not documented in the available literature, a representative TLC system is described below.

Table 2: Representative Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Methanol (9:1, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf Value | Not determined experimentally |

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis provides a direct measure of the compound's elemental composition, which can be compared against the theoretically calculated values based on its molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity and correct empirical formula. For this compound, with the molecular formula C₁₂H₁₄F₂N₂O, the theoretical elemental composition can be precisely calculated. Experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.

Table 3: Elemental Microanalysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.99 | Data not available |

| Hydrogen (H) | 5.87 | Data not available |

| Nitrogen (N) | 11.66 | Data not available |

| Fluorine (F) | 15.82 | Data not available |

| Oxygen (O) | 6.66 | Data not available |

Computational Chemistry and Molecular Modeling of 1 3,4 Difluorobenzoyl 2 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed to analyze the electronic structure of piperazine (B1678402) derivatives. For 1-(3,4-Difluorobenzoyl)-2-methylpiperazine, these calculations would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).

Once the geometry is optimized, a range of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. Mulliken charge analysis can also be performed to determine the net charge on each atom, offering insights into charge distribution across the molecule.

| Descriptor | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's electron-donating ability. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. This method is essential for elucidating the mechanism of action and for virtual screening of potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant target, such as a receptor or enzyme. Piperazine derivatives have been successfully docked into various targets, including the androgen receptor (AR), Dipeptidyl peptidase-IV (DPP-IV), and Bcl-2 family proteins.

The process uses a scoring function to estimate the binding affinity, often reported as a "docking score" or "Glide score," where a more negative value typically indicates a stronger binding interaction. The resulting ligand-protein complex, or "pose," reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the difluorobenzoyl group might interact with hydrophobic pockets, while the piperazine nitrogen atoms could act as hydrogen bond acceptors or donors. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing modifications to improve binding affinity and selectivity.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Key polar interactions stabilizing the complex. | Interaction with residues ASP 137, ARG 143. |

| Hydrophobic Interactions | Non-polar interactions with hydrophobic residues. | Difluorophenyl ring occupies a hydrophobic pocket lined by LEU, VAL, ILE. |

| Interacting Residues | Specific amino acids in the binding site that form contacts with the ligand. | TYR 105, GLU 133, TRP 199. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. An MD simulation of the this compound-protein complex, generated from docking, would be performed to assess the stability of the binding pose and the flexibility of the system.

During the simulation, the system's trajectory is analyzed to monitor conformational changes. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex; a stable RMSD value over time suggests a stable binding mode. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand binding and recognition. MD simulations can confirm whether the key interactions predicted by docking are maintained over the simulation period, providing a more accurate and realistic model of the binding event.

| Analysis | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein and the ligand's binding pose over time. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | To monitor the persistence and stability of hydrogen bonds between the ligand and target. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new compounds and for understanding which molecular properties are most important for a desired biological effect.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a QSAR study including this compound, descriptors would be categorized as electronic, steric, hydrophobic, and topological. Studies on similar piperazine derivatives have shown that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) are significantly correlated with biological activity.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | ELUMO, EHOMO, Electrophilicity Index (ω) | Electron-accepting/donating ability, reactivity. |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule. |

| Hydrophobic | LogP, Aqueous Solubility (Log S) | Lipophilicity and partitioning behavior. |

| Topological | Topological Polar Surface Area (PSA), Wiener Index | Molecular size, branching, and polarity. |

Once descriptors are calculated, statistical methods are used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). The goal is to generate a statistically robust equation that can accurately predict the activity of compounds not included in the initial training set. The predictive power of the QSAR model is rigorously validated using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the F-statistic. A well-validated QSAR model can then be used to guide the synthesis of new derivatives with potentially improved activity.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.6 | Measures the predictive ability of the model for internal validation. |

| F-statistic | High value | Indicates the statistical significance of the regression model. |

| pred_r² (External Validation) | > 0.6 | Measures the predictive ability of the model on an external test set. |

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics combines computational methods with chemical information to analyze large datasets of compounds, enabling the exploration of the structure-activity relationship (SAR) landscape. For this compound, cheminformatics approaches can be used to understand how structural modifications affect its biological activity. This involves analyzing databases of similar compounds to identify key structural motifs and functional groups associated with potency and selectivity.

By systematically modifying different parts of the molecule—such as the substitution pattern on the benzoyl ring, the position of the methyl group on the piperazine, or replacing the piperazine core itself (scaffold hopping)—it is possible to map out the SAR. For example, studies on N-arylpiperazines have shown that the type and position of substituents on the aromatic rings significantly influence antimycobacterial activity. This data-driven exploration helps in formulating a clear SAR, which provides rational guidance for designing new analogs. Visualizing the chemical space can reveal "activity cliffs," where small structural changes lead to a large drop in activity, providing crucial information for lead optimization.

| Modification Site | Structural Change | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Benzoyl Ring | Replace difluoro with dichloro | Potentially maintained or increased activity | Halogen substitutions often enhance lipophilicity and target interactions. |

| Benzoyl Ring | Add a 4'-methoxy group | May increase or decrease activity | Electronic and steric effects of the methoxy (B1213986) group need to be evaluated. |

| Piperazine Ring | Move methyl group from C2 to C3 | Likely to decrease activity | The specific stereochemistry at C2 may be crucial for optimal binding conformation. |

| Core Scaffold | Replace piperazine with piperidine | Activity may change significantly | Alters the core geometry and hydrogen bonding capacity. |

Application of Artificial Intelligence and Machine Learning in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry has marked a significant paradigm shift in the field of molecular design and drug discovery. nih.gov These advanced computational tools offer the ability to analyze vast and complex chemical datasets, predict molecular properties with high accuracy, and generate novel molecular structures with desired characteristics, thereby accelerating the design-synthesis-testing cycle. nih.gov For a molecule such as this compound, AI and ML methodologies provide a powerful framework for exploring its chemical space, optimizing its properties, and designing novel analogs with potentially enhanced efficacy or improved pharmacokinetic profiles.

The core of AI and ML in molecular design lies in their capacity to learn from existing data. By training on large databases of chemical structures and their associated experimental data, machine learning models can identify intricate structure-activity relationships (SAR) and structure-property relationships (SPR) that are often beyond the grasp of human intuition. nih.govnih.gov This learned "knowledge" is then applied to make predictions for new, un-synthesized molecules or to generate entirely new chemical entities.

Predictive Modeling

One of the primary applications of AI and ML in the context of this compound is in the development of predictive models. These models can estimate a wide range of properties, from fundamental physicochemical characteristics to complex biological activities. For instance, a model could be trained to predict the solubility, lipophilicity (logP), or metabolic stability of piperazine derivatives. Such predictions are invaluable in the early stages of drug discovery for prioritizing candidates and avoiding costly late-stage failures. nih.gov

Deep learning, a subset of machine learning, has shown particular promise in this area. Algorithms like convolutional neural networks (CNNs) and recurrent neural networks (RNNs) can learn hierarchical representations of molecular structures, enabling more accurate predictions of complex properties like binding affinity to a specific biological target. nih.govmdpi.com

Table 1: Potential AI/ML-Based Property Predictions for this compound Analogs

| Predicted Property | AI/ML Model Type | Potential Application in Molecular Design |

| Binding Affinity | Convolutional Neural Networks (CNNs), Graph Neural Networks (GNNs) | To predict the potency of new analogs against a specific biological target. |

| Solubility | Random Forest, Gradient Boosting, Deep Neural Networks (DNNs) | To ensure new designs have adequate solubility for oral bioavailability. |

| Metabolic Stability | Support Vector Machines (SVMs), Recurrent Neural Networks (RNNs) | To predict the susceptibility of analogs to metabolic degradation. |

| ADME/Tox Profile | Various (Ensemble Models, Deep Learning) | To forecast absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |

Generative Molecular Design

Beyond predictive modeling, AI is increasingly being used for de novo molecular design, where the goal is to generate entirely new molecules with a desired set of properties. researchgate.netgithub.com Generative models, such as variational autoencoders (VAEs), generative adversarial networks (GANs), and diffusion models, can learn the underlying patterns of a given chemical space and then sample from this learned distribution to create novel structures. researchgate.net

In the context of this compound, a generative model could be trained on a library of known piperazine-containing compounds with activity against a particular target. The model could then be used to generate new, diverse piperazine derivatives that are predicted to be active. This approach can vastly expand the explored chemical space and lead to the discovery of novel scaffolds and lead compounds. github.com

Table 2: Generative AI Models and Their Application in Designing Novel Piperazine Derivatives

| Generative Model | Description | Potential Use Case for Piperazine Analogs |

| Variational Autoencoder (VAE) | An unsupervised neural network that learns a compressed representation of the input data and can then generate new data from this representation. | Generation of novel piperazine derivatives with a high degree of structural similarity to known active compounds. |

| Generative Adversarial Network (GAN) | Consists of two competing neural networks, a generator and a discriminator, that work together to create realistic synthetic data. | Design of piperazine analogs with specific desired properties by incorporating property constraints into the generation process. |

| Diffusion Models | These models learn to reverse a process of gradually adding noise to data, allowing them to generate new data by starting with noise and progressively refining it. researchgate.netgithub.com | Generation of high-quality, valid molecular structures for piperazine derivatives with potentially improved drug-like properties. github.com |

Lead Optimization

AI and ML also offer powerful tools for the optimization of lead compounds like this compound. Through techniques such as reinforcement learning and evolutionary algorithms, computational systems can learn to make modifications to a starting molecule to improve a specific property or a combination of properties. mdpi.com For example, an algorithm could be tasked with modifying the substitution pattern on the benzoyl ring or the piperazine core to maximize binding affinity while simultaneously minimizing predicted toxicity. This automated, goal-directed optimization can explore a vast number of potential modifications, far exceeding what would be possible through manual design. researchgate.net

The continuous evolution of AI and ML algorithms, coupled with the growing availability of large-scale chemical and biological data, promises to further revolutionize the field of molecular design. For compounds like this compound, these technologies provide a pathway to more rapidly and efficiently design next-generation analogs with tailored properties for a variety of therapeutic applications.

Structure Activity Relationship Sar and Rational Design Strategies

Impact of Fluorine Substituents on Molecular Interactions and Selectivity

The presence of two fluorine atoms on the benzoyl ring of 1-(3,4-Difluorobenzoyl)-2-methylpiperazine significantly influences its molecular interactions and selectivity. Fluorine, being the most electronegative element, can alter a molecule's physicochemical properties such as metabolic stability and membrane permeability. mdpi.comnih.gov The strategic placement of fluorine can lead to more favorable interactions with protein side chains, thereby enhancing binding affinity. mdpi.com

The carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, a crucial factor in drug design. researchgate.net The introduction of fluorine can also modulate the lipophilicity of the compound, which affects its ability to cross biological membranes and reach its target. nih.gov In some cases, fluorine substitution has been shown to increase the antibacterial potency of compounds by improving their ability to bind to targets like DNA gyrase. mdpi.com The 3,4-difluoro substitution pattern, in particular, can create a unique electronic and steric profile that may be key to the compound's specific biological activity and selectivity for its target.

Significance of the Piperazine (B1678402) Ring in Target Recognition and Binding

The piperazine ring is a cornerstone of the this compound structure, playing a pivotal role in target recognition and binding. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net The piperazine moiety offers a versatile platform for structural modifications, allowing for the fine-tuning of a compound's pharmacological properties. researchgate.net

One of the key functions of the piperazine ring is to act as a linker or scaffold that correctly orients the other pharmacophoric elements, such as the difluorobenzoyl group, for optimal interaction with the biological target. tandfonline.commdpi.com Its conformational flexibility, which can be constrained by substitution, is important for adopting the ideal geometry for binding. tandfonline.com

The two nitrogen atoms within the piperazine ring are crucial for its function. They can act as hydrogen bond acceptors or donors, and one is often protonated at physiological pH, allowing for ionic interactions with the target protein. researchgate.net This basicity also contributes to the aqueous solubility of the molecule, which is an important pharmacokinetic property. nih.gov The piperazine ring's ability to engage in multiple types of interactions makes it a critical component for achieving high-affinity binding to the target. researchgate.net

Stereochemical Influence of the 2-Methyl Group on Biological Activity

The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, leading to (R)- and (S)-enantiomers of this compound. The stereochemistry of this methyl group can have a profound impact on the compound's biological activity. It is well-documented that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Studies on related 2-methylpiperazine (B152721) derivatives have shown that the stereochemistry at this position can dramatically affect affinity and potency at biological targets. researchgate.net For instance, in one study, a decrease of almost 2000-fold in affinity and potency at the δ-receptor was observed for one stereoisomer compared to another. researchgate.net This highlights the critical role of the 2-methyl group's spatial orientation in the ligand-receptor interaction.

The methyl group can influence the conformation of the piperazine ring, which in turn affects how the entire molecule fits into the binding site of the target. researchgate.net The steric bulk of the methyl group can also lead to favorable or unfavorable interactions within the binding pocket. A well-defined lipophilic binding area on the receptor surface may accommodate one stereoisomer more favorably than the other, leading to differences in activity. researchgate.net Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and identifying the more active and potentially safer stereoisomer.

Design and Synthesis of Analogues for Comprehensive SAR Elucidation

To fully understand the structure-activity relationships of this compound, the design and synthesis of a diverse range of analogues are essential. nih.gov This systematic approach allows for the probing of the chemical space around the lead compound to identify key structural features that contribute to its biological activity.

Analogues can be designed by modifying three main components of the molecule:

The 3,4-Difluorobenzoyl Moiety: The position and number of fluorine atoms on the benzoyl ring can be varied to explore the impact on electronic properties and interactions with the target. Other substituents with different electronic and steric properties can also be introduced to probe the binding pocket.

The Piperazine Ring: The piperazine ring can be replaced with other heterocyclic scaffolds to assess the importance of its specific geometry and basicity. Substitutions at other positions on the piperazine ring can also be explored.

The 2-Methyl Group: The methyl group can be replaced with other alkyl or functional groups of varying sizes and polarities to investigate the steric and electronic requirements at this position. The stereochemistry can also be systematically varied.

The synthesis of these analogues often involves multi-step reaction sequences. For example, derivatives of piperazine can be synthesized and then coupled with various substituted benzoic acids to create a library of compounds. mdpi.comnih.gov The biological activity of these analogues is then evaluated to build a comprehensive SAR model, which can guide the design of future generations of compounds with enhanced properties. researchgate.net

Table 1: Representative Analogues and their Biological Activity

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| This compound | 3,4-di-F | 2-Me | 10 |

| 1-(4-Fluorobenzoyl)-2-methylpiperazine | 4-F | 2-Me | 50 |

| 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine | 3,4-di-Cl | 2-Me | 25 |

| 1-(3,4-Difluorobenzoyl)piperazine | 3,4-di-F | H | 100 |

Pharmacophore Identification and Refinement for Enhanced Target Affinity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov For this compound and its analogues, identifying and refining the pharmacophore is a key strategy for designing new compounds with enhanced target affinity.

A pharmacophore model can be developed using either a ligand-based or a structure-based approach. nih.gov In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com A structure-based approach utilizes the three-dimensional structure of the target protein to define the key interaction points within the binding site. mdpi.com

Once an initial pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits. nih.gov The model can also be refined based on the biological activity data of newly synthesized analogues. This iterative process of pharmacophore modeling, virtual screening, synthesis, and biological testing allows for the rational design of molecules that better fit the pharmacophoric requirements of the target, leading to enhanced affinity and selectivity. nih.gov For piperazine-based ligands, a common pharmacophore model often includes a basic nitrogen atom, an aromatic ring, and one or more hydrogen bond acceptors or donors, all arranged in a specific spatial orientation. researchgate.net

Table 2: Pharmacophoric Features and their Contribution to Affinity

| Pharmacophoric Feature | Structural Moiety | Contribution to Affinity |

|---|---|---|

| Aromatic Ring | 3,4-Difluorobenzoyl | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Fluorine atoms | Formation of hydrogen bonds with the target |

| Basic Nitrogen | Piperazine ring | Ionic interactions, hydrogen bonding |

| Hydrophobic Group | 2-Methyl group | Van der Waals interactions in a hydrophobic pocket |

Preclinical Biological Investigations and Molecular Mechanism of Action Studies

Target Identification and Validation Approaches in Biological Systems

There is no publicly available information regarding the target identification and validation of 1-(3,4-Difluorobenzoyl)-2-methylpiperazine.

High-Throughput Screening (HTS) in Cellular and Biochemical Systems

No studies utilizing high-throughput screening (HTS) to evaluate the activity of this compound in either cellular or biochemical assays have been identified in the public domain. Consequently, there is no data to present in a tabular format regarding its screening outcomes.

Affinity-Based Proteomic Profiling

There are no published reports of affinity-based proteomic profiling studies conducted to identify the protein targets of this compound.

Elucidation of Molecular Mechanism of Action (MoA)

The molecular mechanism of action for this compound remains unelucidated in the available scientific literature.

Receptor Binding and Modulation Studies

No data from receptor binding assays or functional studies are available to indicate whether this compound interacts with or modulates G-protein coupled receptors, neurotransmitter receptors, or any other receptor types.

Enzyme Kinetics and Inhibition/Activation Assays

There are no published enzyme kinetic studies or specific inhibition/activation assays for this compound. As a result, key parameters such as IC50 or EC50 values are not available.

Analysis of Cellular Signaling Pathway Modulation

There is no specific information available in published literature detailing the effects of This compound on cellular signaling pathways. Key pathways often investigated for novel compounds include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, and the Nuclear Factor-kappa B (NF-κB) pathway, which are crucial in regulating cell proliferation, survival, and inflammation. nih.govnih.govnih.govyoutube.com However, no studies were found that specifically link This compound to the modulation of these or any other signaling cascades.

Preclinical In Vitro Pharmacological Characterization

Detailed in vitro pharmacological characterization of This compound is not described in the available scientific literature. Such a characterization would typically involve a variety of assays to determine the compound's biological activity and mechanism of action.

Cell-Based Functional Assays for Specific Biological Responses

No specific cell-based functional assay results have been published for This compound . These assays are critical for understanding how a compound affects cellular functions in a biologically relevant context.

Biochemical Assays to Quantify Molecular Interactions

Information regarding the quantification of molecular interactions of This compound through biochemical assays, such as enzyme inhibition or receptor binding assays, is not available. nih.govnih.govmerckmillipore.comnih.gov For instance, studies on other piperazine (B1678402) derivatives have explored their binding affinities for various receptors, but no such data exists for this specific compound. nih.gov

Target Engagement Assays within Biological Contexts

There are no published studies employing target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm the interaction of This compound with its putative target(s) within a cellular environment. rsc.orgnih.govwikipedia.org These assays are crucial for verifying that a compound reaches and binds to its intended molecular target in living cells. rsc.orgnih.gov

In Vitro Cytotoxicity Assessments for Selectivity Determination

While studies on other substituted benzoylpiperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines, researchgate.netmdpi.comnih.govresearchgate.net no specific in vitro cytotoxicity data for This compound has been found. Such assessments are fundamental for determining a compound's therapeutic potential and its selectivity for cancer cells over healthy cells. nih.gov

Development and Application as Chemical Probes and Tools

There is no information in the scientific literature regarding the development or use of This compound as a chemical probe or research tool. Chemical probes are essential for dissecting biological pathways and validating therapeutic targets.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-difluorobenzoyl)-2-methylpiperazine, and how can reaction efficiency be improved?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the acylation of 2-methylpiperazine with 3,4-difluorobenzoyl chloride. Key optimization steps include:

- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance reactivity .

- Base choice : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) effectively neutralize HCl byproducts .

- Catalysis : Copper(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) can improve yield in multi-step syntheses .

- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization ensures final product purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, piperazine methyl protons resonate at δ ~2.4–2.6 ppm, while fluorinated aromatic protons appear downfield (δ ~7.0–8.0 ppm) .

- LCMS/HPLC : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺), and HPLC (C18 columns, methanol/water gradients) assesses purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., C–H···F or π-stacking in monoclinic crystals, as seen in similar derivatives) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations, with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or GPCRs using fluorescence polarization assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like DNA topoisomerase II or serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

- Fluorine positioning : Compare 3,4-difluoro vs. 2,4-difluoro analogs; para-fluorine often enhances metabolic stability and lipophilicity .

- Piperazine substitution : Replace 2-methyl with bulkier groups (e.g., 2-ethyl) to probe steric effects on receptor binding .

- Acyl group variation : Test benzoyl vs. sulfonyl or heteroaromatic carbonyls (e.g., pyridinyl) to modulate electron-withdrawing properties .

Q. How should researchers address contradictions between computational predictions and experimental bioassay results?

- Solubility vs. activity : Poor aqueous solubility (predicted via LogP calculations) may mask in vitro activity. Use DMSO stock solutions ≤0.1% and confirm solubility via nephelometry .

- Metabolic stability : LC-MS/MS assays in liver microsomes identify rapid degradation (e.g., cytochrome P450 oxidation), necessitating prodrug strategies .

- Off-target effects : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) clarifies selectivity .

Q. What advanced computational methods validate target engagement and mechanism of action?

- Molecular dynamics (MD) simulations : GROMACS or AMBER trajectories (50–100 ns) assess binding stability (e.g., RMSD <2 Å) to receptors like dopamine D3 .

- Free energy perturbation (FEP) : Quantifies ΔΔG for substituent changes, guiding lead optimization .

- ADMET prediction : SwissADME or ADMETlab2.0 forecasts blood-brain barrier permeability and toxicity risks .

Data Contradiction Analysis

Q. How can elemental analysis discrepancies (e.g., C/H/N deviations) be resolved during purity assessment?

Q. Why might in vitro activity fail to translate to in vivo models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.